Benzotriazol-1-yl-(4-tert-butylphenyl)methanone
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Overview
Description
Benzotriazol-1-yl-(4-tert-butylphenyl)methanone is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility and stability, making them valuable in various chemical reactions and applications. This compound, in particular, features a benzotriazole moiety attached to a 4-tert-butylphenyl group via a methanone linkage, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl-(4-tert-butylphenyl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-yl-(4-tert-butylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazol-1-yl-(4-tert-butylphenyl)methanol, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Benzotriazol-1-yl-(4-tert-butylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Benzotriazol-1-yl-(4-tert-butylphenyl)methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s ability to form stable complexes with metals makes it useful in catalysis and as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler derivative with similar stability and reactivity.
4-tert-Butylbenzoyl chloride: A precursor used in the synthesis of Benzotriazol-1-yl-(4-tert-butylphenyl)methanone.
Benzotriazol-1-yl-(4-methylphenyl)methanone: A structurally similar compound with a methyl group instead of a tert-butyl group.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which imparts increased steric hindrance and stability to the molecule. This makes it particularly useful in applications requiring high stability and resistance to degradation.
Properties
IUPAC Name |
benzotriazol-1-yl-(4-tert-butylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)13-10-8-12(9-11-13)16(21)20-15-7-5-4-6-14(15)18-19-20/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJUORRTMBZRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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